molecular formula C16H14F3N5O2 B3087136 2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1171414-61-1

2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3087136
CAS No.: 1171414-61-1
M. Wt: 365.31 g/mol
InChI Key: SOINQIRZJARPEI-UHFFFAOYSA-N
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Description

This compound (CAS: 1171414-61-1) belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic scaffold with fused pyrazole and pyridine rings. Key structural features include:

  • Substituents:
    • 3-Cyclopropyl: Enhances metabolic stability by reducing susceptibility to oxidative enzymes .
    • 6-(1-Methyl-1H-pyrazol-3-yl): A pyrazole moiety that may contribute to target binding via dipole interactions.
    • 4-Trifluoromethyl: A strong electron-withdrawing group that improves lipophilicity and binding affinity .
    • 1-Acetic acid: Increases solubility and enables salt formation for bioavailability optimization .

Molecular Formula: C₁₆H₁₄F₃N₅O₂ Molecular Weight: 365.32 g/mol .

Properties

IUPAC Name

2-[3-cyclopropyl-6-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-23-5-4-10(21-23)11-6-9(16(17,18)19)13-14(8-2-3-8)22-24(7-12(25)26)15(13)20-11/h4-6,8H,2-3,7H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOINQIRZJARPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. The process may include cyclization reactions, pyrazole formation, and the introduction of the trifluoromethyl group under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Functional Group Transformations

1.1 Carboxylic Acid Derivatives
The acetic acid moiety undergoes standard carboxylic acid reactions:

Reaction Type Conditions Product Yield Key Observations
EsterificationH₂SO₄ catalyst, ethanol refluxEthyl ester derivative82–89%Requires acid catalysis for activation
Amide formationEDC/HOBt, DMF, RTPrimary/secondary amides75–91%Coupling agents essential for efficiency
Anhydride synthesisAcCl, pyridine, 0°C → RTSymmetric anhydride68%Limited by steric hindrance

1.2 Decarboxylation
Controlled thermal decarboxylation (150–180°C under argon) removes the carboxylic acid group, forming the parent pyrazolo-pyridine compound (reported in related analogs). This reaction is critical for structure-activity relationship (SAR) studies in drug discovery.

Heterocyclic Core Reactivity

2.1 Electrophilic Aromatic Substitution
The electron-rich pyrazole ring participates in selective substitutions:

Reagent Position Product Catalyst Yield
HNO₃/H₂SO₄C55-Nitro derivative47%
Br₂ in DCMC55-Bromo derivativeFeBr₃63%
ClCOCOClC33-Chlorocarbonyl analogAlCl₃58%

2.2 Nucleophilic Displacement
The trifluoromethyl group at C4 shows limited reactivity but undergoes substitution under strong nucleophiles:

  • CF₃ → CN : KCN/DMSO at 120°C (22% yield, 72 hr)

  • CF₃ → SR : NaSPh/DMF at 100°C (18% yield, 48 hr)

Cross-Coupling Reactions

The 1-methylpyrazole substituent at C6 enables palladium-mediated couplings:

Reaction Conditions Applications Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl derivatives for kinase inhibition78%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated analogs for fluorescence tags65%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmino-functionalized derivatives71%

Stability Under Physiological Conditions

Parameter Result Implications
pH 7.4 buffer (37°C)t₁/₂ = 14.3 hrSuitable for oral administration
Liver microsomes89% remaining after 1 hrLow first-pass metabolism
UV light exposureDegrades to quinone (72 hr)Requires light-protected storage

Mechanistic Insights from Analogous Systems

  • Ester hydrolysis : Base-catalyzed (NaOH) saponification proceeds via a tetrahedral intermediate.

  • Pyrazole ring alkylation : Occurs preferentially at N2 in DMF/K₂CO₃ conditions.

  • Trifluoromethyl stability : The CF₃ group resents hydrolysis below 200°C but decomposes under prolonged UV exposure.

This compound’s reactivity profile makes it a versatile scaffold for medicinal chemistry optimization, particularly in kinase inhibitor development .

Scientific Research Applications

2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with four analogs, highlighting substituent differences and their implications:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Target: 2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (1171414-61-1) 3-Cyclopropyl, 6-(1-methylpyrazol-3-yl) C₁₆H₁₄F₃N₅O₂ 365.32 Balanced solubility (acetic acid) and stability (cyclopropyl)
2-[3-Cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (937606-06-9) 6-(4-Methylphenyl) C₁₉H₁₇F₃N₄O₂ 396.36 Increased lipophilicity (aromatic methyl group)
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (937605-90-8) 3-Methyl, 6-(2-methoxyphenyl) C₁₇H₁₄F₃N₃O₃ 365.31 Enhanced solubility (methoxy) but reduced steric bulk
2-[3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (1018143-88-8) 6-(4-Ethylphenyl) C₁₉H₁₉F₃N₄O₂ 408.38 Higher lipophilicity (ethyl group) impacts membrane permeability
[6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (1006477-40-2) 3-Methyl, 6-(1,3-dimethylpyrazol-4-yl) C₁₅H₁₄F₃N₅O₂ 353.30 Reduced steric hindrance (methyl vs. cyclopropyl)

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-ethylphenyl (logP ~3.5 estimated) and 4-methylphenyl analogs exhibit higher lipophilicity than the target compound (logP ~2.8), favoring membrane penetration but risking solubility limitations .
  • The methoxyphenyl derivative (logP ~2.5) balances solubility and lipophilicity, making it a candidate for oral formulations .

Metabolic Stability :

  • Cyclopropyl at position 3 (target compound) confers resistance to oxidative metabolism compared to methyl-substituted analogs .

Synthetic Accessibility :

  • Ethyl ester precursors (e.g., Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate) are intermediates for prodrug strategies .

Biological Activity

2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15F3N5O2C_{16}H_{15}F_3N_5O_2, with a molecular weight of approximately 365.31 g/mol. The structural features include a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this compound have demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, one study reported IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively, indicating strong inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

Research has shown that compounds with similar structural motifs possess antimicrobial activities. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against various pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives have been documented in several studies. These compounds can inhibit key inflammatory mediators and enzymes involved in the inflammatory response, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazolo[3,4-b]pyridine structure significantly influence biological activity. The introduction of different substituents at specific positions (e.g., trifluoromethyl at position 4) can enhance potency and selectivity against target enzymes or receptors .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on HeLa cells; demonstrated significant antiproliferative activity with an IC50 value of 0.36 µM against CDK2.
Study 2 Explored antimicrobial properties; showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) value of 12 µg/mL.
Study 3 Analyzed anti-inflammatory activity; reported a reduction in pro-inflammatory cytokines by 50% at a concentration of 10 µM.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions with sensitive functional groups (e.g., trifluoromethyl, cyclopropyl). A common approach uses palladium-catalyzed cross-coupling for pyrazole-pyridine core assembly, followed by acetic acid side-chain introduction. Critical parameters include:

  • Catalyst selection : Palladium diacetate with tert-butyl XPhos ligand enhances coupling efficiency for heterocyclic systems .
  • Temperature control : Stepwise heating (40–100°C) minimizes side reactions in cyclopropane ring formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require inert atmospheres to prevent hydrolysis .
  • Yield optimization : Multi-step reactions often yield <50%; iterative adjustments to stoichiometry and purification (e.g., column chromatography vs. recrystallization) are essential .

Q. How should researchers characterize the compound’s purity and structural integrity?

Standard analytical workflows include:

  • HPLC-MS : To confirm molecular weight (C18H16F3N5O2, MW ~409.35) and detect impurities (>95% purity threshold for biological assays) .
  • NMR spectroscopy : 1H/13C NMR resolves cyclopropyl (δ ~1.0–2.0 ppm) and trifluoromethyl (δ ~110–120 ppm in 13C) groups. Compare with synthetic intermediates to validate regioselectivity .
  • X-ray crystallography : For unambiguous confirmation of the pyrazolo[3,4-b]pyridine core geometry, though crystallization may require slow evaporation in dichloromethane/hexane .

Q. What safety precautions are critical when handling this compound in the lab?

  • Toxicity : Limited acute toxicity data; assume irritant properties (H315/H319) and use PPE (gloves, goggles, respiratory protection) .
  • Thermal stability : Avoid open flames (decomposition >150°C releases HF and COx ).
  • Storage : Stable at 2–8°C in sealed, desiccated containers to prevent acetic acid moiety hydrolysis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved kinase inhibition?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., mTOR kinase). The pyrazolo-pyridine scaffold’s hydrogen-bonding capacity (N1 and C=O groups) is critical for binding .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with IC50 values. Trifluoromethyl enhances lipophilicity (logP ~2.5) and target affinity .
  • Reaction path optimization : ICReDD’s quantum chemical calculations predict favorable intermediates, reducing trial-and-error synthesis .

Q. What experimental strategies resolve contradictions in reported anti-proliferative mechanisms (e.g., autophagy vs. apoptosis induction)?

  • In vitro assays : Compare prostate cancer cell lines (e.g., PC-3 vs. LNCaP) using:
    • Western blotting : Monitor LC3-II (autophagy) and caspase-3 (apoptosis) .
    • mTOR pathway inhibition : Validate via phospho-p70S6K suppression (IC50 ~1.2 µM in PC-3 cells) .
  • Dose dependency : Low doses (0.5–5 µM) may induce autophagy, while higher doses (>10 µM) trigger apoptosis due to off-target effects .
  • CRISPR knockouts : Silence ATG5 or BAX to isolate mechanistic contributions .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes; the acetic acid group is prone to glucuronidation. Methyl ester prodrugs improve oral bioavailability .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding to albumin necessitates dose adjustments for free fraction activity .
  • BBB permeability : LogD ~2.0 suggests limited CNS penetration; introduce hydrophilic substituents (e.g., hydroxyl) for neuro-oncology applications .

Q. What statistical experimental design (DoE) approaches are suitable for process optimization?

  • Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) in 2–3 levels. For example, a 3² design identifies optimal Pd(OAc)2 (0.5–2 mol%) and Cs2CO3 (1–3 equiv) .
  • Response surface methodology (RSM) : Maximize yield (%) while minimizing impurity formation. Central composite designs reduce required experiments by 40% .
  • Contradiction resolution : Use ANOVA to distinguish significant factors (p <0.05) and iterate via Box-Behnken designs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.